Methyllycaconitine citrate

Nicotinic Acetylcholine Receptors Electrophysiology Xenopus Oocytes

Methyllycaconitine citrate (MLA) is the gold-standard, highly selective α7 nAChR antagonist. Its citrate salt formulation ensures optimal aqueous solubility for reliable in vitro and in vivo applications. Procure this essential tool to leverage its unparalleled picomolar affinity, >1,000-fold subtype selectivity, and brain penetration for definitive receptor interrogation in electrophysiology, neuroprotection, and behavioral pharmacology studies.

Molecular Formula C43H58N2O17
Molecular Weight 874.9 g/mol
Cat. No. B10768466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycaconitine citrate
Molecular FormulaC43H58N2O17
Molecular Weight874.9 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21-,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36?,37?;/m0./s1
InChIKeyINBLZNJHDLEWPS-LYDDEFPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyllycaconitine Citrate: A Potent α7 Nicotinic Acetylcholine Receptor Antagonist for Neuroscience Research


Methyllycaconitine citrate (MLA) is a norditerpenoid alkaloid isolated from Delphinium species that acts as a highly potent and selective antagonist of α7 nicotinic acetylcholine receptors (nAChRs) [1]. It is supplied as a citrate salt to enhance aqueous solubility for in vitro and in vivo applications. The compound is characterized by an IC50 of approximately 2 nM at human α7 nAChRs and exhibits over 1,000-fold selectivity against other nAChR subtypes [2]. MLA is widely used as a pharmacological tool to interrogate α7 nAChR function in neuroprotection, cognition, and drug abuse models.

Why α7 Antagonist Selection Matters: Distinguishing Methyllycaconitine Citrate from Generic Substitutes


The α7 nAChR antagonist landscape includes several agents, but significant functional and selectivity differences preclude simple substitution. α-Bungarotoxin (α-Bgt) is a potent α7 antagonist but is a large, slowly reversible polypeptide toxin with limited brain penetration [1]. Mecamylamine is a non-selective, brain-penetrant antagonist that blocks multiple nAChR subtypes and NMDA receptors [2]. Dihydro-β-erythroidine (DHβE) selectively targets α4β2 nAChRs but is inactive at α7 [3]. In contrast, methyllycaconitine citrate provides a unique combination of picomolar α7 affinity, rapid reversibility, and small-molecule brain penetration, making it the preferred tool for selective α7 interrogation in both in vitro and in vivo experimental paradigms [4].

Quantitative Differentiation of Methyllycaconitine Citrate: Head-to-Head Pharmacological Data


α7 nAChR Antagonist Potency: MLA vs. α-Bungarotoxin and α-Conotoxin ImI

Methyllycaconitine (MLA) exhibits significantly higher potency at recombinant rat α7 nAChRs compared to the polypeptide toxins α-bungarotoxin and α-conotoxin ImI. In Xenopus oocytes expressing rat brain α7 nAChRs, the IC50 for MLA was 0.1 nM, whereas α-conotoxin ImI and α-bungarotoxin displayed IC50 values of 100 nM and 1.6 nM, respectively [1]. This represents a 1,000-fold and 16-fold increase in potency for MLA over these alternative α7 antagonists.

Nicotinic Acetylcholine Receptors Electrophysiology Xenopus Oocytes

α7 Subtype Selectivity: MLA vs. α4β2 and α3β4 nAChRs

MLA demonstrates exceptional selectivity for the α7 nAChR subtype over other major neuronal nAChRs. In functional assays, MLA inhibits α7 nAChRs with an IC50 of 2 nM, while its potency at α4β2 nAChRs ranges from 31 nM to 135 nM, and at α3β4 nAChRs, the IC50 is approximately 1 μM [1][2][3]. This corresponds to a selectivity window of >15-fold over α4β2 and >500-fold over α3β4 nAChRs.

Nicotinic Acetylcholine Receptors Recombinant Receptors Functional Assays

Neuronal vs. Muscle nAChR Discrimination: MLA vs. α-Bungarotoxin

MLA uniquely discriminates between neuronal and muscle nicotinic receptors, a property not shared by the classic α7 ligand α-bungarotoxin. MLA displays a Ki of 1.4 nM for rat brain α7 nAChRs, compared to Ki values of 10-100 μM for muscle-type nAChRs from frog, human muscle extracts, and the human muscle cell line TE671 [1]. In contrast, α-bungarotoxin binds with high affinity to both neuronal and muscle nAChRs. MLA was the first low-molecular-weight ligand shown to achieve this discrimination.

Receptor Binding Selectivity Brain vs. Muscle

In Vivo Neuroprotective Efficacy: MLA vs. DHβE in Methamphetamine Toxicity

In a mouse model of methamphetamine (METH)-induced neurotoxicity, MLA demonstrated significant in vivo protective effects, whereas the α4β2-selective antagonist dihydro-β-erythroidine (DHβE) was ineffective. MLA (6 mg/kg, i.p.) reduced METH-induced climbing behavior by 50% and attenuated METH-induced loss of striatal dopaminergic terminals by 73% and tyrosine hydroxylase levels by 90% at 72 h post-treatment [1]. In contrast, DHβE failed to prevent METH-induced ROS production in synaptosomes, confirming that α7 nAChR blockade, not α4β2 antagonism, mediates the neuroprotective effect [2].

Neuroprotection Methamphetamine In Vivo Pharmacology

Acute Toxicity Profile: MLA vs. Zygacine and Other Alkaloids

The acute toxicity of MLA has been quantified and compared to other diterpenoid alkaloids in standardized mouse models. The intravenous LD50 of MLA is 4.6 ± 0.5 mg/kg, which is higher than that of zygacine (2.0 ± 0.2 mg/kg), indicating lower acute lethality [1]. When co-administered, a 1:1 mixture of MLA and zygacine yields an LD50 of 2.9 ± 0.7 mg/kg, demonstrating an additive toxic effect [2]. These data are essential for designing in vivo dosing regimens and for understanding the toxicological profile relative to structurally related alkaloids.

Toxicology LD50 In Vivo Safety

Validated Research Applications for Methyllycaconitine Citrate Based on Quantitative Evidence


Selective Pharmacological Blockade of α7 nAChRs in Electrophysiology and Recombinant Systems

Methyllycaconitine citrate is the gold-standard antagonist for isolating α7 nAChR-mediated currents in electrophysiological studies. Its picomolar IC50 (0.1 nM) at rat α7 nAChRs and >500-fold selectivity over α3β4 nAChRs [1] enable precise dissection of receptor contributions without confounding off-target effects. This application is supported by direct comparative data showing MLA is 1,000-fold more potent than α-conotoxin ImI at recombinant α7 receptors [2].

In Vivo Investigation of α7 nAChR-Mediated Neuroprotection and Neurotoxicity

The demonstrated in vivo efficacy of MLA in attenuating methamphetamine-induced neurotoxicity by 73-90% [1] validates its use in preclinical models of neurodegeneration and neuroprotection. Unlike DHβE, which lacks α7 selectivity and fails to protect against oxidative stress, MLA uniquely blocks α7-mediated pathways, making it indispensable for studies of Parkinson's disease, excitotoxicity, and drug-induced neurotoxicity [2].

Behavioral Pharmacology and Cognitive Studies in Rodent Models

MLA's ability to discriminate between neuronal and muscle nAChRs (Ki of 1.4 nM for brain vs. >10 μM for muscle [1]) and its brain penetration permit selective central α7 blockade in behavioral assays. This property supports its use in fear conditioning [2], memory acquisition, and antidepressant-like activity models [3], where non-selective antagonists like mecamylamine would produce ambiguous results due to α4β2 and NMDA receptor interactions.

Radioligand Binding and Receptor Localization Studies

The high affinity and selectivity of MLA for α7 nAChRs have been exploited to develop [3H]-MLA as a radioligand for autoradiographic mapping of α7 nAChR distribution in brain tissue [1]. This application is uniquely enabled by MLA's 7,000- to 70,000-fold neuronal over muscle selectivity, which minimizes background binding to peripheral nAChRs, a limitation encountered with [125I]α-bungarotoxin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycaconitine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.